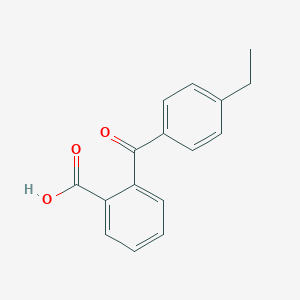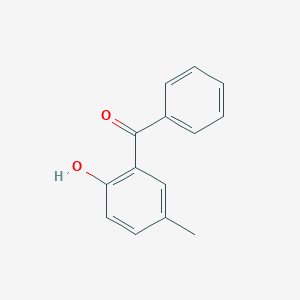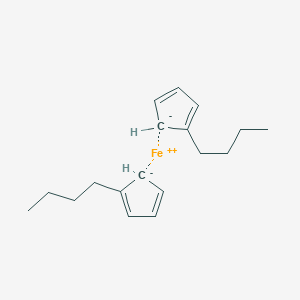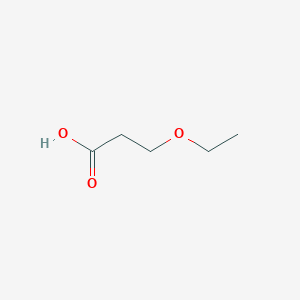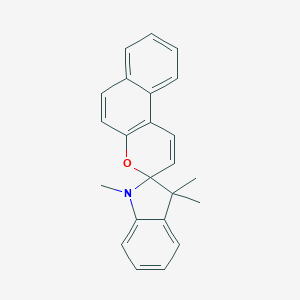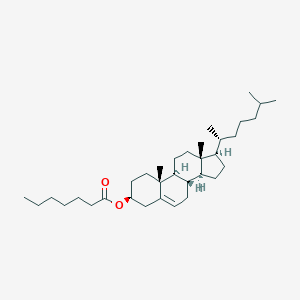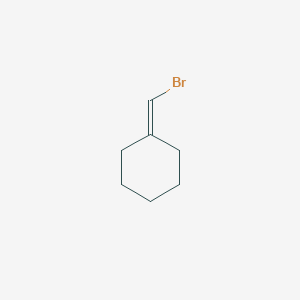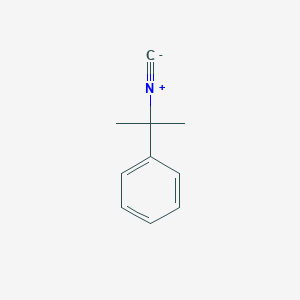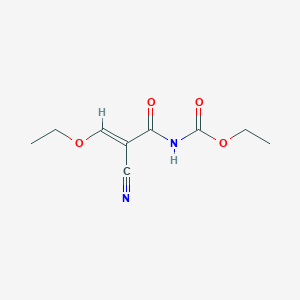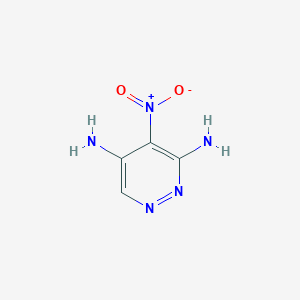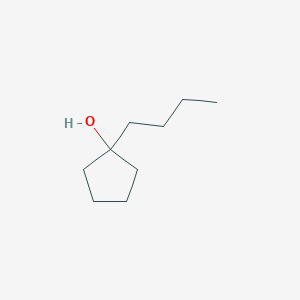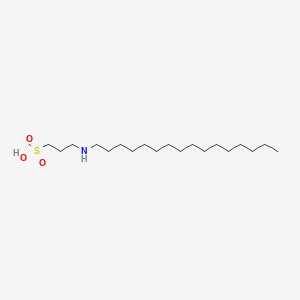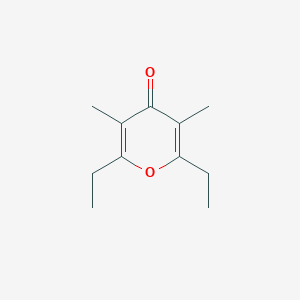
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester, also known as BTCP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective dopamine reuptake inhibitor that has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions.
Applications De Recherche Scientifique
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester has been extensively used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been used as a tool to investigate the mechanisms of drug addiction, Parkinson's disease, and schizophrenia. Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester has also been used to study the effects of dopamine reuptake inhibitors on behavior, cognition, and motor function.
Mécanisme D'action
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester acts as a potent and selective dopamine reuptake inhibitor. It inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT) and blocking its function. This leads to an increase in the extracellular concentration of dopamine, which in turn activates the dopamine receptors and produces its effects.
Effets Biochimiques Et Physiologiques
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester produces a range of biochemical and physiological effects that are mediated by the dopaminergic system. It increases the release of dopamine in the brain, which leads to an increase in the activation of the dopamine receptors. This produces a range of effects such as increased locomotor activity, improved cognitive function, and enhanced reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor that produces reproducible effects. It is also stable and easy to handle, making it a convenient tool for scientific research. However, there are also limitations to its use. Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester is a synthetic compound that does not occur naturally in the body, which limits its relevance to physiological conditions. It also has potential toxicity and safety concerns, which require careful handling and monitoring.
Orientations Futures
There are several future directions for the use of Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester in scientific research. One direction is to investigate its potential therapeutic applications in the treatment of Parkinson's disease and other dopaminergic disorders. Another direction is to study its effects on other neurotransmitter systems and their interactions with the dopaminergic system. Additionally, further research is needed to understand the long-term effects of Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester on behavior, cognition, and motor function.
Méthodes De Synthèse
The synthesis of Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester involves the reaction of 3,4,5-trimethoxybenzoic acid with piperidinocyclohexyl chloride in the presence of a base such as triethylamine. The reaction yields Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester as a white crystalline solid with a melting point of 174-175°C. The purity of the compound can be confirmed by using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
1532-12-3 |
|---|---|
Nom du produit |
Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester |
Formule moléculaire |
C21H31NO5 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(4-piperidin-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C21H31NO5/c1-24-18-13-15(14-19(25-2)20(18)26-3)21(23)27-17-9-7-16(8-10-17)22-11-5-4-6-12-22/h13-14,16-17H,4-12H2,1-3H3 |
Clé InChI |
UNYOEMGZKJSZNF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC(CC2)N3CCCCC3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC(CC2)N3CCCCC3 |
Autres numéros CAS |
1532-12-3 |
Synonymes |
4-Piperidinocyclohexyl=3,4,5-trimethoxybenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



